molecular formula C8H10ClNO B1427536 4-(Chloromethyl)-2-ethoxypyridine CAS No. 153928-59-7

4-(Chloromethyl)-2-ethoxypyridine

Cat. No.: B1427536
CAS No.: 153928-59-7
M. Wt: 171.62 g/mol
InChI Key: QUJYPHHMLPJQFU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethoxypyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N The compound 4-(chloromethyl)-2-ethoxy- pyridine is characterized by the presence of a chloromethyl group at the 4-position and an ethoxy group at the 2-position of the pyridine ring

Biochemical Analysis

Biochemical Properties

Pyridine, 4-(chloromethyl)-2-ethoxy- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions often involves the modification of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of Pyridine, 4-(chloromethyl)-2-ethoxy- on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, Pyridine, 4-(chloromethyl)-2-ethoxy- exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the context . Additionally, Pyridine, 4-(chloromethyl)-2-ethoxy- can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridine, 4-(chloromethyl)-2-ethoxy- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyridine, 4-(chloromethyl)-2-ethoxy- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Pyridine, 4-(chloromethyl)-2-ethoxy- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of Pyridine, 4-(chloromethyl)-2-ethoxy- have been associated with toxic effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

Pyridine, 4-(chloromethyl)-2-ethoxy- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites, impacting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes and its relevance in biochemical research.

Transport and Distribution

The transport and distribution of Pyridine, 4-(chloromethyl)-2-ethoxy- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects and its potential therapeutic applications.

Subcellular Localization

Pyridine, 4-(chloromethyl)-2-ethoxy- exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 4-(chloromethyl)-2-ethoxy- can be achieved through several synthetic routes. One common method involves the chloromethylation of 2-ethoxypyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents, with a catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Another approach involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a more controlled introduction of the chloromethyl group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of pyridine, 4-(chloromethyl)-2-ethoxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the chloromethyl group, resulting in the formation of different reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include reduced pyridine derivatives or alcohols.

Scientific Research Applications

4-(Chloromethyl)-2-ethoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs) due to its reactivity and functional groups.

    Materials Science: It is employed in the development of advanced materials, including polymers and coordination compounds, due to its ability to form stable complexes with metals.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and drug design.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    2-Ethoxypyridine: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    4-(Bromomethyl)-2-ethoxypyridine: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and selectivity in reactions.

Uniqueness

4-(Chloromethyl)-2-ethoxypyridine is unique due to the combination of the chloromethyl and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJYPHHMLPJQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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